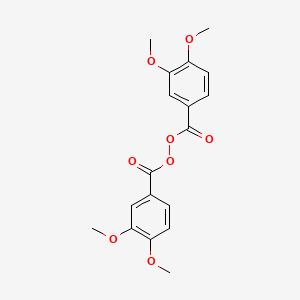
Bis(3,4-dimethoxybenzoyl) peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,4-dimethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with methoxy groups at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to generate free radicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dimethoxybenzoyl) peroxide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9ClO3+H2O2→C18H18O8+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Bis(3,4-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can cleave to form reactive oxygen species.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions often occur in the presence of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of reactive oxygen species and subsequent products.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Bis(3,4-dimethoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Employed in the production of polymers and as a curing agent in the manufacturing of plastics and resins.
作用機序
The primary mechanism of action of bis(3,4-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved include:
Radical Generation: Cleavage of the peroxide bond to form benzoyloxy radicals.
Interaction with Substrates: Radicals interact with substrates to initiate polymerization or oxidation.
類似化合物との比較
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Di-tert-butyl Peroxide: Another organic peroxide used in polymerization reactions.
Cumene Hydroperoxide: Known for its use in oxidation reactions.
Uniqueness
Bis(3,4-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where these properties are advantageous.
特性
分子式 |
C18H18O8 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
InChIキー |
MUHHPDYJEKDMGY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


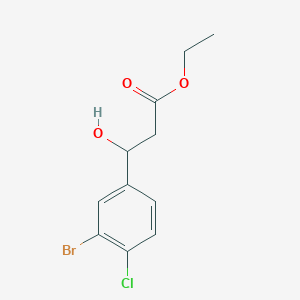
![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
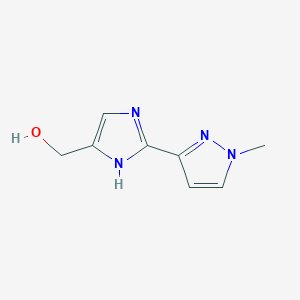

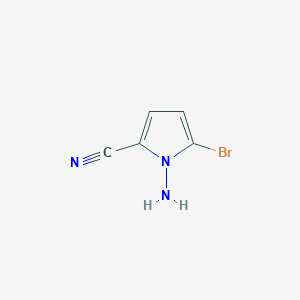


![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)


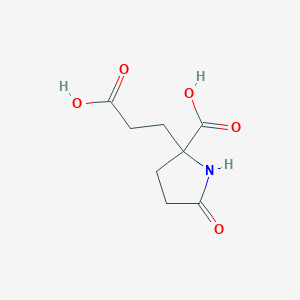
![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)
